(4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes methoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(4E)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4E)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and exhibit different chemical properties.
Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules, have distinct bonding characteristics and reactivity.
Uniqueness
The uniqueness of (4E)-4-({3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific structural features, which confer unique chemical and biological properties. Its combination of methoxy and methylphenyl groups, along with the oxazole ring, distinguishes it from other compounds and contributes to its diverse applications .
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(4E)-4-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C20H19NO4/c1-13-4-6-15(7-5-13)12-24-18-9-8-16(11-19(18)23-3)10-17-14(2)21-25-20(17)22/h4-11H,12H2,1-3H3/b17-10+ |
InChI Key |
QEKBDPQQIKUXQP-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=NOC3=O)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=NOC3=O)C)OC |
Origin of Product |
United States |
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